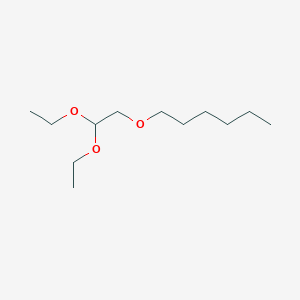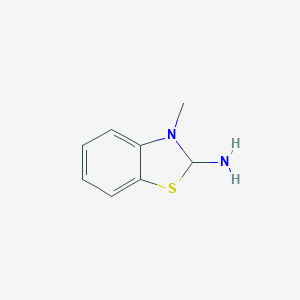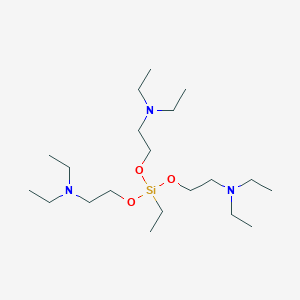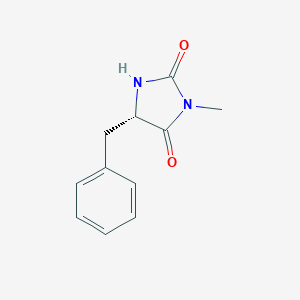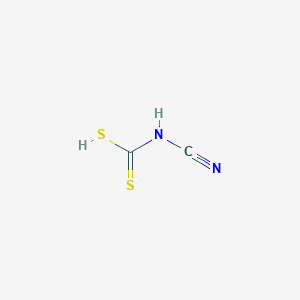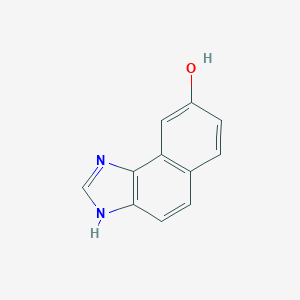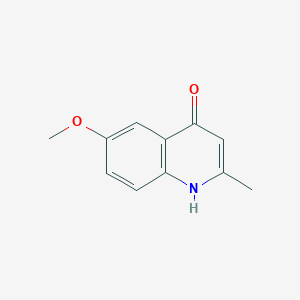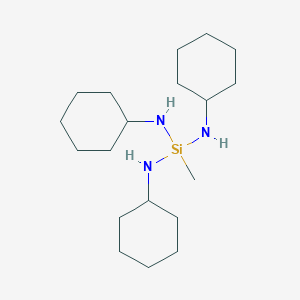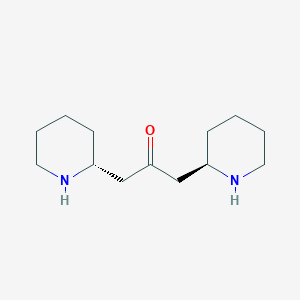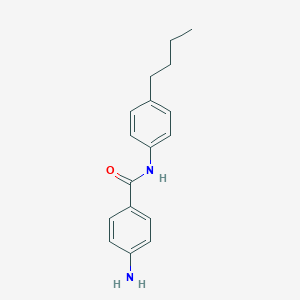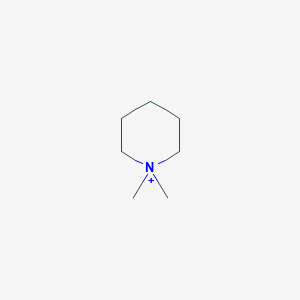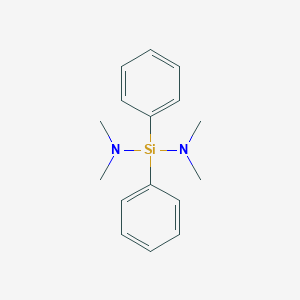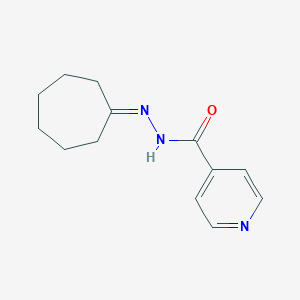
Isonicotinic acid, cycloheptylidenehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinic acid, cycloheptylidenehydrazide (INH) is a synthetic compound that has been extensively studied for its potential use in the treatment of tuberculosis. INH is a hydrazide derivative of isonicotinic acid, and it is commonly used as a first-line treatment for tuberculosis. INH is also used in the treatment of other bacterial infections, such as leprosy.
Mécanisme D'action
Isonicotinic acid, cycloheptylidenehydrazide works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of the tuberculosis bacterium. Mycolic acids are responsible for the acid-fast staining property of the bacteria. Isonicotinic acid, cycloheptylidenehydrazide specifically targets the enzyme enoyl-ACP reductase, which is involved in the synthesis of mycolic acids. By inhibiting this enzyme, Isonicotinic acid, cycloheptylidenehydrazide disrupts the cell wall synthesis of the tuberculosis bacterium, leading to its death.
Effets Biochimiques Et Physiologiques
Isonicotinic acid, cycloheptylidenehydrazide is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted in the urine. Isonicotinic acid, cycloheptylidenehydrazide has been shown to have a wide range of biochemical and physiological effects, including hepatotoxicity, peripheral neuropathy, and drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
Isonicotinic acid, cycloheptylidenehydrazide is a widely used drug in the treatment of tuberculosis, and its mechanism of action has been extensively studied. Isonicotinic acid, cycloheptylidenehydrazide is also relatively inexpensive and widely available. However, Isonicotinic acid, cycloheptylidenehydrazide has some limitations for laboratory experiments, including its potential toxicity and the need for specialized equipment for its synthesis.
Orientations Futures
There are several potential future directions for research on Isonicotinic acid, cycloheptylidenehydrazide. One area of research is the development of new drugs that target the same enzyme as Isonicotinic acid, cycloheptylidenehydrazide but with improved efficacy and reduced toxicity. Another area of research is the development of new formulations of Isonicotinic acid, cycloheptylidenehydrazide that can be more easily administered and have fewer side effects. Finally, research is needed to better understand the mechanisms of resistance to Isonicotinic acid, cycloheptylidenehydrazide and to develop strategies to overcome this resistance.
Méthodes De Synthèse
Isonicotinic acid, cycloheptylidenehydrazide can be synthesized by reacting isonicotinic acid with cycloheptylidenehydrazine in the presence of a catalyst. The reaction yields Isonicotinic acid, cycloheptylidenehydrazide as a white crystalline powder. The synthesis of Isonicotinic acid, cycloheptylidenehydrazide is a relatively simple process, and it can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Isonicotinic acid, cycloheptylidenehydrazide has been extensively studied for its potential use in the treatment of tuberculosis. It is a bactericidal drug that is effective against both active and latent forms of tuberculosis. Isonicotinic acid, cycloheptylidenehydrazide is also used in combination with other drugs to treat drug-resistant strains of tuberculosis.
Propriétés
Numéro CAS |
15885-62-8 |
|---|---|
Nom du produit |
Isonicotinic acid, cycloheptylidenehydrazide |
Formule moléculaire |
C13H17N3O |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
N-(cycloheptylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c17-13(11-7-9-14-10-8-11)16-15-12-5-3-1-2-4-6-12/h7-10H,1-6H2,(H,16,17) |
Clé InChI |
GPPOWELDCJJAIZ-UHFFFAOYSA-N |
SMILES |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
SMILES canonique |
C1CCCC(=NNC(=O)C2=CC=NC=C2)CC1 |
Autres numéros CAS |
15885-62-8 |
Solubilité |
34.7 [ug/mL] |
Synonymes |
N'-Cycloheptylideneisonicotinic hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



